1-(5-Aminopentyl)guanidine
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Overview
Description
Homoagmatine belongs to the class of organic compounds known as guanidines. Guanidines are compounds containing a guanidine moiety, with the general structure (R1R2N)(R3R4N)C=N-R5. Homoagmatine is slightly soluble (in water) and a very strong basic compound (based on its pKa). Within the cell, homoagmatine is primarily located in the cytoplasm. Outside of the human body, homoagmatine can be found in pulses. This makes homoagmatine a potential biomarker for the consumption of this food product.
Scientific Research Applications
Stability and Degradation Studies
- "1-(5-Aminopentanoyl)guanidine" shows significant instability under alkaline conditions, decomposing rapidly to form piperidin-2-one. This highlights its potential use in studying the stability of acylguanidines in different chemical environments (Brennauer et al., 2007).
Synthesis and Characterization
- The synthesis of guanidine compounds, including 1-(5-Aminopentyl)guanidine, is an area of significant interest due to their diverse biological activities. Methods such as amine reaction with activated guanidine precursors and subsequent deprotection to yield free guanidines are key techniques in this field (Shaw et al., 2015).
Biological Applications
- Guanidine compounds, including derivatives of this compound, have been studied for their biological activities. They are notable for their potential use in drug discovery, particularly for treatments acting on the central nervous system, as anti-inflammatory agents, and in chemotherapy (Sa̧czewski & Balewski, 2013).
Mechanistic Insights in Chemical Reactions
- Studies on guanidine compounds including this compound derivatives, provide valuable mechanistic insights into reactions like aminolysis of carbonates, highlighting their role as catalysts and reagents in organic synthesis (Alves et al., 2017).
Properties
CAS No. |
18431-52-2 |
---|---|
Molecular Formula |
C6H16N4 |
Molecular Weight |
144.22 g/mol |
IUPAC Name |
2-(5-aminopentyl)guanidine |
InChI |
InChI=1S/C6H16N4/c7-4-2-1-3-5-10-6(8)9/h1-5,7H2,(H4,8,9,10) |
InChI Key |
XJHFHPPZQVRVHD-UHFFFAOYSA-N |
SMILES |
C(CCN)CCN=C(N)N |
Canonical SMILES |
C(CCN)CCN=C(N)N |
18431-52-2 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.